1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione
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Overview
Description
1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two methyl groups attached to the pyrrole ring and a butane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione typically involves the reaction of 3,5-dimethylpyrrole with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in various biological assays and experiments.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole structure but differs in the length and composition of the side chain.
2-(3,5-Dimethyl-1H-pyrrol-2-yl)acetic acid: Another related compound with a carboxylic acid group instead of the butane-1,3-dione moiety.
Uniqueness: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione is unique due to its specific combination of a pyrrole ring with two methyl groups and a butane-1,3-dione side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrol-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)11-10(6)9(13)5-8(3)12/h4,11H,5H2,1-3H3 |
InChI Key |
PIBXYFOFERHYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)CC(=O)C)C |
Origin of Product |
United States |
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